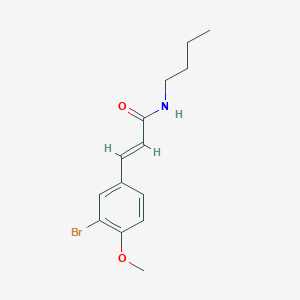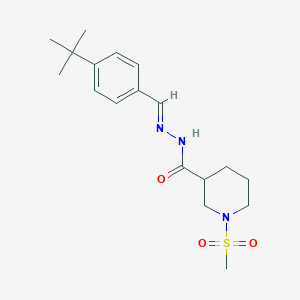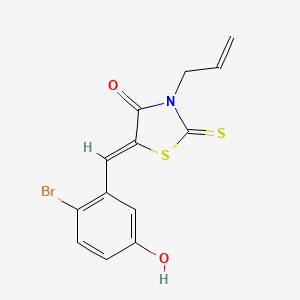![molecular formula C16H19N5O2 B4571990 1,3-dimethyl-8-{[(2-phenylethyl)amino]methyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4571990.png)
1,3-dimethyl-8-{[(2-phenylethyl)amino]methyl}-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
1,3-dimethyl-8-{[(2-phenylethyl)amino]methyl}-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H19N5O2 and its molecular weight is 313.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.15387487 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Interactions in Methylxanthines
Methylxanthines, including caffeine and its metabolites theophylline and theobromine, exhibit diverse therapeutic potentials. Research exploring the topology of interactions within these compounds has provided insight into their pharmacological profiles. Studies have shown that the introduction of methyl groups to xanthine limits nitrogen atoms' participation in strong hydrogen bonds, highlighting a shift in interaction dynamics from hydrogen bonding to π···π stacking. This knowledge is crucial for understanding the binding of methylxanthines to receptors, aiding in the development of drugs targeting the A1-A2A receptors in the brain (Latosińska et al., 2014).
Effects on Potassium Channels
Research on substituted 9-aryl-1,8-acridinedione derivatives has revealed their impact on potassium channels. A study synthesized new derivatives and evaluated their effects on vascular potassium channels, demonstrating their potential in modulating contractile responses in isolated rat aorta rings. This research contributes to understanding how structural variations in compounds influence their interaction with potassium channels, offering pathways for developing new therapeutic agents (Gündüz et al., 2009).
Novel Derivatives and Pharmacological Evaluation
The creation of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has expanded the repertoire of compounds with potential psychotropic activity. Through radioligand binding assays and functional activity tests, these compounds have been evaluated for their affinity and selectivity towards serotonin receptors. The findings from these studies have implications for designing new ligands with potential therapeutic applications in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The determination of molecular structures through methods like X-ray crystallography has been instrumental in elucidating the conformation and interactions of various derivatives. Studies have shown how specific configurations and intermolecular hydrogen bonding play roles in the stability and biological activity of compounds. This structural information is vital for the rational design of drugs with improved efficacy and reduced side effects (Sun et al., 2002).
Synthesis and Antimicrobial Activity
The synthesis of novel compounds and their evaluation for antimicrobial activity represent a significant area of research. Studies have explored the antibacterial and antifungal potentials of new derivatives, contributing to the search for more effective antimicrobial agents. The identification of compounds with superior activity against a range of pathogens is crucial for addressing the growing challenge of antimicrobial resistance (Ghorab et al., 2017).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-[(2-phenylethylamino)methyl]-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-14-13(15(22)21(2)16(20)23)18-12(19-14)10-17-9-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGULAKGHDIEFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4571911.png)


![2,4-dichloro-N-{[4-ethyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4571928.png)
![2,6-bis{[5-(4-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4571930.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4571944.png)

![N-(4-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4571953.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4571960.png)
![5-benzyl-12,12-dimethyl-3-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B4571962.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4571970.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4571978.png)
![(4Z)-4-(4-chlorophenyl)-4-[5-(4-chlorophenyl)-2-oxo-1H-pyrrol-3-ylidene]butanoic acid](/img/structure/B4571981.png)

